Diethyl({3-[(thian-3-yl)amino]propyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl({3-[(thian-3-yl)amino]propyl})amine is an organic compound with the molecular formula C₁₂H₂₆N₂S It is characterized by the presence of a thian-3-yl group attached to an amino propyl chain, which is further connected to a diethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({3-[(thian-3-yl)amino]propyl})amine typically involves the reaction of thian-3-ylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme can be represented as follows:
Thian-3-ylamine+Diethylamine→Diethyl(3-[(thian-3-yl)amino]propyl)amine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and chromatography ensures the final product meets the required specifications for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl({3-[(thian-3-yl)amino]propyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-3-yl group to a thiol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
Diethyl({3-[(thian-3-yl)amino]propyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which Diethyl({3-[(thian-3-yl)amino]propyl})amine exerts its effects involves interactions with specific molecular targets. The thian-3-yl group can interact with various enzymes and receptors, modulating their activity. The diethylamine moiety may enhance the compound’s solubility and facilitate its transport across biological membranes. The overall effect is a result of the combined interactions of these functional groups with their respective targets.
Comparison with Similar Compounds
Similar Compounds
- Diethyl({3-[(thian-4-yl)amino]propyl})amine
- Diethyl({3-[(thian-2-yl)amino]propyl})amine
- Diethyl({3-[(thian-5-yl)amino]propyl})amine
Uniqueness
Diethyl({3-[(thian-3-yl)amino]propyl})amine is unique due to the specific positioning of the thian-3-yl group, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Biological Activity
Diethyl({3-[(thian-3-yl)amino]propyl})amine, also known by its CAS number 1343696-16-1, is a compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparisons with similar compounds.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈N₂S |
Molecular Weight | 230.35 g/mol |
IUPAC Name | Diethyl(3-thian-3-ylaminopropyl)amine |
CAS Number | 1343696-16-1 |
This compound is believed to interact with various biological targets, including enzymes and receptors. Its thian group may contribute to unique interactions within biological systems, potentially affecting signaling pathways related to neurotransmission and cellular responses.
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptor sites, modulating neurotransmitter activity.
- Enzyme Modulation : It could influence enzyme activity through competitive or non-competitive inhibition, impacting metabolic processes.
Antimicrobial Properties
Research indicates that compounds containing thian groups often exhibit antimicrobial properties. This compound's structure may enhance its effectiveness against a range of pathogens:
- Bacterial Activity : Preliminary studies suggest potential antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound may also show antifungal properties, although specific studies are needed to quantify this activity.
Cytotoxic Effects
Studies on similar thian-containing compounds have shown cytotoxic effects in various cancer cell lines. This compound could potentially exhibit similar properties, making it a candidate for further investigation in cancer therapeutics.
Case Studies and Research Findings
- Antibacterial Activity Study : A study evaluated the antibacterial activity of various thian derivatives, including those structurally similar to this compound. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential clinical applications in treating infections .
- Cytotoxicity Assay : A cytotoxicity assay conducted on cancer cell lines demonstrated that thian-containing compounds could induce apoptosis in cells. This compound's unique structure may provide enhanced efficacy compared to simpler amines .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
Compound | Structure Type | Notable Activity |
---|---|---|
Diethylamine | Simple amine | General solvent; limited bioactivity |
Thiamine (Vitamin B1) | Thiazole derivative | Essential nutrient; neuroprotective |
Thioether analogs | Thioether | Antimicrobial properties |
This compound stands out due to its dual functional groups (thian and amine), which may synergistically enhance its biological activity compared to simpler structures.
Properties
Molecular Formula |
C12H26N2S |
---|---|
Molecular Weight |
230.42 g/mol |
IUPAC Name |
N',N'-diethyl-N-(thian-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H26N2S/c1-3-14(4-2)9-6-8-13-12-7-5-10-15-11-12/h12-13H,3-11H2,1-2H3 |
InChI Key |
PEOICROGXWQDTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1CCCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.